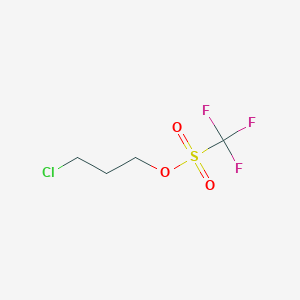

3-Chloropropyl trifluoromethanesulfonate

Description

3-Chloropropyl trifluoromethanesulfonate (CAS: EN300-743923) is an alkyl triflate with the molecular formula C₄H₆ClF₃O₃S and a molecular weight of 236.60 g/mol . It is characterized by a reactive trifluoromethanesulfonate (triflate) group attached to a 3-chloropropyl chain. The triflate group (–OSO₂CF₃) is a highly effective leaving group, making this compound a valuable reagent in organic synthesis, particularly in alkylation reactions and polymer chemistry. Its MDL number is 31695491, and it is commercially available through suppliers like Enamine Ltd. .

Properties

IUPAC Name |

3-chloropropyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSFHFDFHFCBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropyl trifluoromethanesulfonate typically involves the reaction of 3-chloropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3-chloropropanol+trifluoromethanesulfonic anhydride→3-Chloropropyl trifluoromethanesulfonate+by-products

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically catalyzed by a base such as pyridine to neutralize the acidic by-products and drive the reaction to completion .

Chemical Reactions Analysis

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₄H₆ClF₃O₃S |

| Boiling Point | Not reported; liquid at room temp |

| Reactivity Sites | Triflate (–OSO₂CF₃), Chloro (–Cl) |

Nucleophilic Substitution at the Triflate Group

The triflate group is a superior leaving group due to its weak basicity and high stability post-departure .

Documented Reactions:

a. Alcoholysis :

-

Reaction :

-

Conditions :

b. Amination :

-

Reaction :

-

Conditions :

Reactivity at the Chloro Substituent

The terminal chlorine can undergo further substitution or elimination.

Hypothesized Pathways (Based on Analogous Chloroalkyl Triflates):

a. SN2 Displacement :

-

Reagents : Nucleophiles (e.g., NaN₃, KCN).

-

Example :

b. Elimination :

-

Reagents : Strong bases (e.g., DBU, KOtBu).

-

Example :

Dual Reactivity in Tandem Reactions

The compound’s bifunctional nature enables sequential transformations:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Triflate substitution | Grignard reagent (RMgX) | R–(CH₂)₃–Cl |

| 2 | Chloride substitution | NaN₃, DMF, 60°C | R–(CH₂)₃–N₃ |

This strategy is used in multi-step syntheses of bioactive molecules .

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

3-Chloropropyl trifluoromethanesulfonate is characterized by its trifluoromethanesulfonate group, which imparts unique reactivity due to the presence of highly electronegative fluorine atoms. This compound can be represented by the molecular formula C_4H_6ClF_3O_3S. Its structure includes:

- A trifluoromethanesulfonate moiety, which enhances electrophilicity.

- A chloropropyl group that serves as a leaving group in nucleophilic substitution reactions.

Synthesis of Alkylating Agents

This compound is utilized as an alkylating agent in the synthesis of various organic compounds. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding alkylated products. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Reagent for Silylation Reactions

Similar to other trifluoromethanesulfonates, this compound can facilitate silylation reactions. It can convert alcohols into silyl ethers, which are more stable and can be easily manipulated in further synthetic steps. This application is crucial in protecting functional groups during multi-step syntheses.

Development of Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this reagent have shown activity against viral enzymes, making them potential candidates for drug development against viral infections.

Anticancer Research

Studies have explored the cytotoxic effects of compounds derived from this compound on various cancer cell lines. Preliminary data suggest that these compounds may inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A recent study demonstrated the use of this compound in synthesizing trifluoromethylated compounds through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activities compared to their non-fluorinated counterparts, indicating the importance of fluorine in drug design.

Case Study 2: Antiviral Activity Assessment

In another study, derivatives synthesized using this compound were tested for antiviral activity against specific viral strains. The results showed significant inhibition of viral replication, suggesting that these compounds could serve as leads for developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 3-Chloropropyl trifluoromethanesulfonate involves the formation of a highly reactive trifluoromethylsulfonate intermediate. This intermediate can undergo nucleophilic attack, leading to the formation of various substituted products. The trifluoromethyl group is known for its electron-withdrawing properties, which can stabilize transition states and intermediates, thereby facilitating various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-chloropropyl trifluoromethanesulfonate, differing in substituents, reactivity, and applications:

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reactivity (Leaving Group Ability) | Common Applications |

|---|---|---|---|---|---|

| This compound | C₄H₆ClF₃O₃S | 236.60 | EN300-743923 | High (triflate group) | Alkylation, polymer synthesis |

| Methyl trifluoromethanesulfonate | C₂H₃F₃O₃S | 164.10 | 333-27-7 | Very high | Methylation of nucleophiles |

| Ethyl trifluoromethanesulfonate | C₃H₅F₃O₃S | 178.13 | 425-75-2 | High | Ethylation in peptide synthesis |

| 2-Fluoroethyl trifluoromethanesulfonate | C₃H₄F₄O₃S | 196.12 | 148797-53-1 | Moderate | Fluorinated alkylation reactions |

| 4-Methoxyphenyl trifluoromethanesulfonate | C₈H₇F₃O₄S | 256.20 | 66107-29-7 | Moderate (aryl triflate) | Cross-coupling reactions |

| Trifluoromethanesulfonyl chloride | CClF₃O₂S | 168.52 | 421-83-0 | Extremely high | Synthesis of triflate esters |

| 3-Chloropropyl thioacetate | C₅H₉ClOS | 152.64 | 13012-54-9 | Low (thioacetate group) | Thiol-ene chemistry, intermediates |

Alkyl Triflates

- Methyl trifluoromethanesulfonate : A potent methylating agent with high reactivity due to the triflate group. It is widely used in alkylation of alcohols, amines, and carboxylic acids. However, it is highly toxic and requires stringent handling .

- Ethyl trifluoromethanesulfonate : Similar to methyl triflate but less reactive, making it suitable for controlled ethylation in peptide synthesis .

- 2-Fluoroethyl trifluoromethanesulfonate : The fluorine atom enhances stability but reduces reactivity. It is used in fluorinated drug synthesis .

Key Research Finding : Microwave-assisted reactions with alkyl triflates (e.g., methyl, ethyl) achieve chemoselective alkylation of carboxylic acids over thiols with a 5:1 oxygen/sulfur alkylation ratio under optimized conditions (150°C, cesium carbonate base) .

Aryl Triflates

- 4-Methoxyphenyl trifluoromethanesulfonate : Aryl triflates are less reactive than alkyl triflates but serve as stable intermediates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Trifluoromethanesulfonyl Chloride

- This precursor to triflate esters has a boiling point of 29–32°C and density of 1.583 g/mL , making it highly volatile and reactive. It is primarily used to synthesize triflate esters like this compound .

3-Chloropropyl Thioacetate

- Unlike triflates, the thioacetate group (–SCOCH₃) is a weaker leaving group. This compound is utilized in thiol-ene click chemistry and as a protected thiol intermediate .

Biological Activity

3-Chloropropyl trifluoromethanesulfonate (CPTFS) is an organosilicate compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of CPTFS, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its trifluoromethanesulfonate group, which enhances its electrophilic nature. The compound's structure can be represented as follows:

- Molecular Formula : C₃H₄ClF₃O₃S

- Molecular Weight : 212.58 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 150 °C

Mechanisms of Biological Activity

The biological activity of CPTFS is primarily attributed to its ability to interact with various biomolecules. Notably, it acts as a potent electrophile, capable of forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to significant biological effects:

- Proteasomal Inhibition : CPTFS has been shown to inhibit proteasomal activity, which is crucial for protein degradation within cells. This inhibition can disrupt cellular homeostasis and lead to apoptosis in certain cancer cell lines .

- Cell Cycle Arrest : Studies indicate that CPTFS can induce cell cycle arrest by interfering with DNA replication processes. This effect has been observed in various cancer models, suggesting its potential as an anticancer agent .

- Neurotoxicity : The compound has also been linked to neurotoxic effects, potentially impacting neuronal signaling pathways and leading to cell death in neuronal cultures .

Case Studies

Several studies have investigated the biological implications of CPTFS:

- Proteasomal Activity Study :

- Cell Cycle Analysis :

-

Neurotoxicity Assessment :

- Research conducted on neuronal cultures demonstrated that exposure to CPTFS resulted in increased levels of reactive oxygen species (ROS) and subsequent neuronal cell death. This study highlighted the compound's potential neurotoxic effects, raising concerns about its safety profile in therapeutic applications .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other related compounds:

| Compound | Proteasomal Inhibition | Cell Cycle Arrest | Neurotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Salinosporamide A | Yes | Yes | Minimal |

| Trifluoromethanesulfonic acid | Moderate | No | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.